molecular formula C25H26NOP B8197631 (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8197631
M. Wt: 387.5 g/mol
InChI Key: OQSVWOIMWXPDER-HXUWFJFHSA-N
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Description

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phosphine group: The diphenylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent and a suitable catalyst.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various halogenated reagents and catalysts can facilitate substitution reactions.

Major Products Formed

    Phosphine oxides: Formed from oxidation reactions.

    Reduced oxazole derivatives: Formed from reduction reactions.

    Substituted phosphine derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is widely used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers in organic molecules, which is crucial for the synthesis of enantiomerically pure compounds.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize chiral drugs. Its ability to induce chirality makes it valuable in the development of pharmaceuticals with specific enantiomeric forms, which can have different biological activities.

Industry

The compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of various industrial products.

Mechanism of Action

The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole exerts its effects involves its function as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole: The enantiomer of the compound .

    2-(Diphenylphosphanyl)phenyl derivatives: Compounds with similar structures but different substituents on the oxazole ring.

Uniqueness

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is unique due to its specific chiral configuration, which imparts distinct catalytic properties. Its ability to induce high enantioselectivity in reactions makes it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-19(2)17-20-18-27-25(26-20)23-15-9-10-16-24(23)28(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,19-20H,17-18H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSVWOIMWXPDER-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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